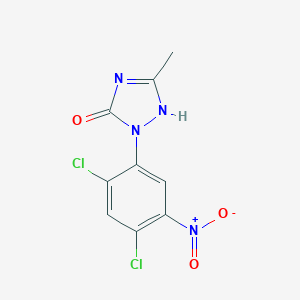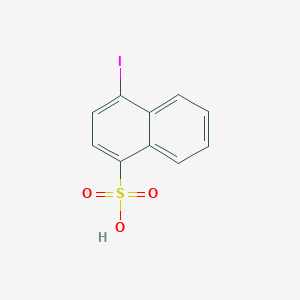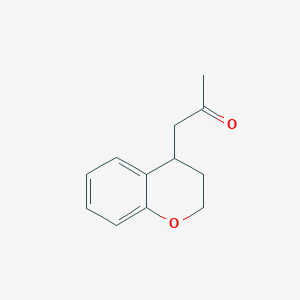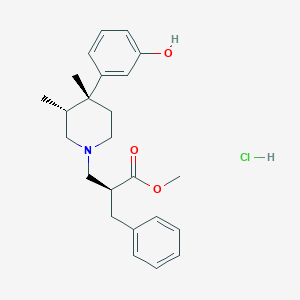
4,4'-Bis(triphénylsilyl)-1,1'-biphényle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Bis(triphenylsilyl)-1,1’-biphenyl, also known as BSB, is a chemical compound with the linear formula C48H38Si2 . It has a structure of two triphenylsilanes joined by a biphenyl spacer . The molecular weight of this compound is 671.01 .
Synthesis Analysis
The synthesis of 4,4’-Bis(triphenylsilyl)-1,1’-biphenyl involves the reaction of 4-(4-bromophenyl)bromobenzene with n-butyllithium in tetrahydrofuran at low temperature, followed by the addition of triphenylsilane chloride .Molecular Structure Analysis
The molecular structure of 4,4’-Bis(triphenylsilyl)-1,1’-biphenyl can be analyzed using NMR spectroscopy . The 1H NMR spectrum shows signals at 7.36-7.43 (m, 18H) and 7.59-7.63 (m, 20H), while the 13C NMR spectrum shows signals at various chemical shifts .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving 4,4’-Bis(triphenylsilyl)-1,1’-biphenyl .Physical and Chemical Properties Analysis
4,4’-Bis(triphenylsilyl)-1,1’-biphenyl is a white solid with a melting point of 292-293℃ and a predicted boiling point of 713.1±60.0 °C . It has a density of 1.17 . The compound exhibits photoluminescence with an emission wavelength of 432 nm in dichloromethane and an absorption maximum at 271 nm in dichloromethane .Applications De Recherche Scientifique
Polymères de coordination
4,4'-Bis(triphénylsilyl)-1,1'-biphényle: a été utilisé dans la synthèse de nouveaux polymères de coordination (CP). Ces CP présentent des structures uniques et sont caractérisés par une diffraction de rayons X sur monocristal, une analyse élémentaire, IR, TGA et PXRD . Ils sont étudiés pour leur potentiel dans :
- Détection luminescente multiréponse : les CP démontrent une sensibilité élevée et des limites de détection basses pour identifier les antibiotiques et les pesticides dans l’eau .
- Activités antitumorales : certains CP montrent une activité antitumorale prometteuse contre les cellules gliales, ce qui pourrait être important pour les applications médicales .
Matériaux luminescents
Le composé est un élément clé dans la création de matériaux qui présentent une émission d’excimère induite par la température et la concentration en excitons. Cette propriété est particulièrement utile dans le développement de :
- Diodes électroluminescentes organiques blanches (OLED) de type lumière solaire : la caractéristique d’émission d’excimère est exploitée pour produire des OLED qui imitent la lumière solaire naturelle, ce qui peut avoir des applications dans la technologie d’affichage et l’éclairage .
Polyamides fluorescents actifs en termes de réduction-oxydation
This compound: est également un précurseur dans la synthèse de polyamides fluorescents actifs en termes de réduction-oxydation. Ces matériaux ont été explorés pour leurs :
- Propriétés photophysiques : les polyamides présentent une émission de lumière bleu-vert lors de l’excitation, qui peut être utilisée dans diverses applications optoélectroniques .
- Propriétés électrochimiques : l’introduction d’unités d’aryloxytriphénylamine a montré qu’elle améliorait l’organosolubilité des polyamides, les rendant ainsi appropriés pour les applications de revêtement telles que l’impression à jet d’encre .
Reconnaissance moléculaire
Les propriétés luminescentes des CP dérivés de this compound les rendent appropriés pour :
Mécanisme D'action
Target of Action
The primary target of 4,4’-Bis(triphenylsilyl)-1,1’-biphenyl (hereafter referred to as BTPB) is the exciton concentration in organic light-emitting diodes (OLEDs) . The compound interacts with the exciton concentration to influence the excimer emission of the material .
Mode of Action
BTPB interacts with its target by influencing the excimer emission of the material . This interaction is affected by temperature, exciton concentration, and electron transportation layers . The introduction of spiro-annulated triphenylamine/carbazole moieties on BTPB increases the HOMO energy levels, facilitating hole injection from the nearby hole-transporting layer .
Biochemical Pathways
BTPB affects the photoluminescence and electroluminescence spectra of the material in which it is used . These spectra are crucial for the functioning of OLEDs, influencing their efficiency and spectral range .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of BTPB, we can discuss its chemical properties . BTPB has a molecular weight of 671.01 and a linear formula of C48H38Si2 . .
Result of Action
The result of BTPB’s action is the development of sunlight-like and warm-light white OLEDs with high efficiency and wide-range spectra . The devices developed using BTPB exhibited an excellent spectra overlap ratio of 82.9% with sunlight .
Action Environment
The action of BTPB is influenced by environmental factors such as temperature and the concentration of excitons . These factors can affect the excimer emission of the material and, consequently, the performance of the OLEDs .
Propriétés
IUPAC Name |
triphenyl-[4-(4-triphenylsilylphenyl)phenyl]silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H38Si2/c1-7-19-41(20-8-1)49(42-21-9-2-10-22-42,43-23-11-3-12-24-43)47-35-31-39(32-36-47)40-33-37-48(38-34-40)50(44-25-13-4-14-26-44,45-27-15-5-16-28-45)46-29-17-6-18-30-46/h1-38H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQMQGXHWZCRFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)[Si](C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H38Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70304986 |
Source


|
| Record name | ([1,1'-Biphenyl]-4,4'-diyl)bis(triphenylsilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70304986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
671.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18826-13-6 |
Source


|
| Record name | NSC168712 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168712 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ([1,1'-Biphenyl]-4,4'-diyl)bis(triphenylsilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70304986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(9-Hydroxynonyl)oxy]benzoic acid](/img/structure/B180201.png)


![5-Amino-2,6-dimethylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B180212.png)



![(3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-hydroxybenzoate)](/img/structure/B180219.png)






